[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,9R,10S,12aR,14bR)-10-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Hederacoside C is typically extracted from the leaves of Hedera helix. The extraction process involves using solvents such as ethanol or methanol to obtain the crude extract, which is then purified using chromatographic techniques like High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) .
Industrial Production Methods
In industrial settings, the extraction of Hederacoside C involves large-scale solvent extraction followed by purification using advanced chromatographic methods. The choice of solvents and chromatographic conditions is optimized to ensure high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
Hederacoside C undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation. These reactions are essential for modifying the compound to enhance its bioavailability and therapeutic efficacy .
Common Reagents and Conditions
Hydrolysis: Acidic or enzymatic hydrolysis is used to break down Hederacoside C into its aglycone and sugar components.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are used to introduce oxygen-containing functional groups.
Glycosylation: Enzymatic glycosylation is employed to attach sugar moieties to the aglycone, enhancing its solubility and bioactivity.
Major Products Formed
The major products formed from these reactions include various glycosides and aglycones, which have distinct biological activities and therapeutic potentials .
Scientific Research Applications
Hederacoside C has a wide range of scientific research applications:
Mechanism of Action
Hederacoside C exerts its effects by modulating various molecular targets and pathways. It inhibits the activation of the MAPK/NF-κB signaling pathway, which is involved in inflammation and immune responses. By downregulating the expression of pro-inflammatory cytokines and proteins like S100A9, Hederacoside C helps in reducing inflammation and promoting tissue repair .
Comparison with Similar Compounds
Similar Compounds
α-Hederin: Another triterpenoid saponin found in Hedera helix, known for its spasmolytic and expectorant properties.
Hederasaponin B: A related saponin with similar therapeutic effects.
Uniqueness
Hederacoside C is unique due to its potent anti-inflammatory properties and its ability to modulate multiple signaling pathways. Its effectiveness in treating respiratory disorders and its potential in various therapeutic applications make it a standout compound among similar saponins .
Properties
Molecular Formula |
C59H96O26 |
---|---|
Molecular Weight |
1221.4 g/mol |
IUPAC Name |
[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,9R,10S,12aR,14bR)-10-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
InChI |
InChI=1S/C59H96O26/c1-24-34(63)38(67)42(71)49(78-24)83-46-29(20-60)80-48(45(74)41(46)70)77-22-30-37(66)40(69)44(73)51(81-30)85-53(75)59-17-15-54(3,4)19-27(59)26-9-10-32-55(5)13-12-33(56(6,23-61)31(55)11-14-58(32,8)57(26,7)16-18-59)82-52-47(36(65)28(62)21-76-52)84-50-43(72)39(68)35(64)25(2)79-50/h9,24-25,27-52,60-74H,10-23H2,1-8H3/t24-,25-,27+,28-,29+,30+,31?,32+,33-,34-,35-,36-,37+,38+,39+,40-,41+,42+,43+,44+,45+,46+,47+,48+,49-,50-,51-,52-,55-,56-,57+,58+,59-/m0/s1 |
InChI Key |
RYHDIBJJJRNDSX-RCOQWZBVSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)[C@@]45CC[C@@]6(C(=CC[C@H]7[C@]6(CCC8[C@@]7(CC[C@@H]([C@@]8(C)CO)O[C@H]9[C@@H]([C@H]([C@H](CO9)O)O)O[C@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)C)O)O)O)C)C)[C@H]4CC(CC5)(C)C)C)O)O)O)CO)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)CO)OC9C(C(C(CO9)O)O)OC1C(C(C(C(O1)C)O)O)O)C)(C)C)O)O)O)CO)O)O)O |
Origin of Product |
United States |
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